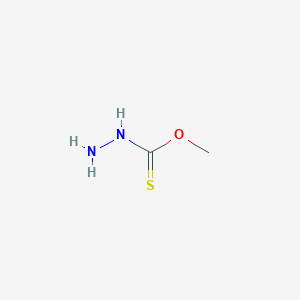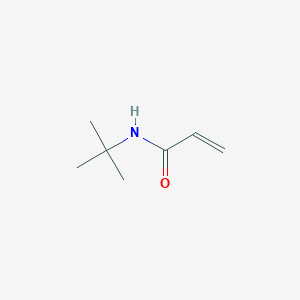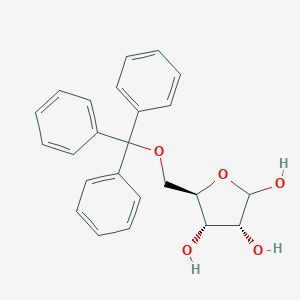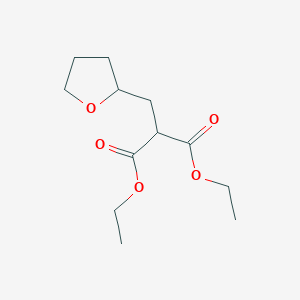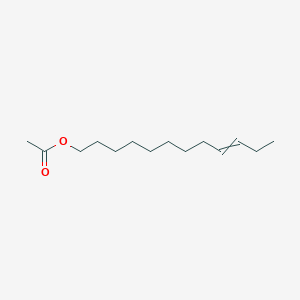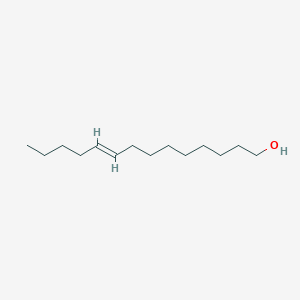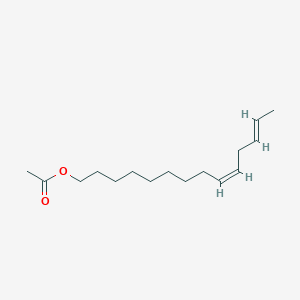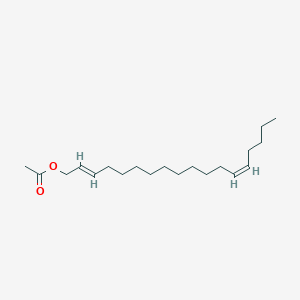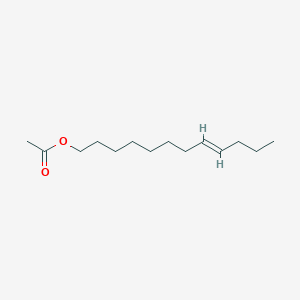![molecular formula C22H12 B110305 Indeno[1,2,3-cd]fluoranthene CAS No. 193-43-1](/img/structure/B110305.png)
Indeno[1,2,3-cd]fluoranthene
Overview
Description
Indeno[1,2,3-cd]fluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C22H12. It is a non-alternant, tetracyclic hydrocarbon featuring a combination of naphthalene and benzene rings . This compound is known for its interesting photophysical and fluorescence properties .
Mechanism of Action
Indeno[1,2,3-cd]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12 . This article will explore its mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.
Mode of Action
This compound has been shown to undergo nitration almost exclusively at the 2-position in both acetic acid and acetic anhydride . This nitration process could potentially alter the compound’s interaction with its targets, leading to changes in cellular processes.
Result of Action
It’s known that pahs can cause a variety of effects, including oxidative stress, inflammation, and dna damage, which can potentially lead to diseases such as cancer .
Biochemical Analysis
Biochemical Properties
It has been shown to undergo nitration almost exclusively at the 2-position in both acetic acid and acetic anhydride This suggests that Indeno[1,2,3-cd]fluoranthene may interact with certain enzymes and proteins that facilitate nitration reactions
Cellular Effects
It is known that PAHs can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to undergo nitration, suggesting it may interact with biomolecules through binding interactions
Metabolic Pathways
It has been shown to undergo hydroxylation at multiple positions, suggesting it may be involved in metabolic pathways that include enzymes capable of hydroxylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[1,2,3-cd]fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 1,2-dihydroacenaphthylene derivatives . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
it is likely that similar methods to those used in laboratory synthesis are employed, potentially scaled up to accommodate larger production volumes .
Chemical Reactions Analysis
Types of Reactions
Indeno[1,2,3-cd]fluoranthene undergoes several types of chemical reactions, including:
Nitration: This compound can be nitrated almost exclusively at the 2-position in both acetic acid and acetic anhydride.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that this compound can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Nitration: Common reagents include nitric acid and sulfuric acid, with acetic acid or acetic anhydride as solvents.
Oxidation and Reduction: Typical reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction could involve hydrogen gas with a suitable catalyst.
Major Products Formed
Scientific Research Applications
Indeno[1,2,3-cd]fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology and Medicine: Research into the biological effects of polycyclic aromatic hydrocarbons often includes this compound due to its structural complexity.
Industry: Its photophysical properties make it useful in materials science and organic electronics.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: Another polycyclic aromatic hydrocarbon with similar photophysical properties.
Benzo[a]pyrene: Known for its carcinogenic properties, it shares structural similarities with Indeno[1,2,3-cd]fluoranthene.
Chrysene: Another polycyclic aromatic hydrocarbon used in similar research contexts.
Uniqueness
This compound is unique due to its specific combination of naphthalene and benzene rings, which contributes to its distinct photophysical properties and reactivity .
Properties
IUPAC Name |
hexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-6-14-13(5-1)17-9-10-19-15-7-3-4-8-16(15)20-12-11-18(14)21(17)22(19)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRHFYJDSMEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC4=C5C=CC=CC5=C6C4=C3C(=C2C=C1)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172898 | |
| Record name | Indeno(1,2,3-cd)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193-43-1 | |
| Record name | Indeno(1,2,3-cd)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indeno(1,2,3-cd)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDENO(1,2,3-CD)FLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8AP2IXB5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


